molecular formula C24H33ClN2O B12355985 Isovalerylfentanyl hydrochloride CAS No. 2583550-98-3

Isovalerylfentanyl hydrochloride

Cat. No.: B12355985
CAS No.: 2583550-98-3
M. Wt: 401.0 g/mol
InChI Key: YQXLZEUNZJSJPF-UHFFFAOYSA-N
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Description

Isovalerylfentanyl hydrochloride is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is often used in research and forensic applications. The compound is categorized as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovalerylfentanyl hydrochloride typically involves the acylation of 4-anilino-N-phenethylpiperidine with isovaleryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent controls to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .

Chemical Reactions Analysis

Types of Reactions

Isovalerylfentanyl hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Isovalerylfentanyl hydrochloride is primarily used in scientific research due to its potent opioid properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management, although its high abuse potential limits its medical applications.

    Industry: Employed in the development of new analytical methods and forensic toxicology.

Mechanism of Action

Isovalerylfentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesia and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isovalerylfentanyl hydrochloride is unique due to its specific acyl group, which influences its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research, particularly in understanding the structure-activity relationships of fentanyl analogs .

Properties

CAS No.

2583550-98-3

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

3-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-20(2)19-24(27)26(22-11-7-4-8-12-22)23-14-17-25(18-15-23)16-13-21-9-5-3-6-10-21;/h3-12,20,23H,13-19H2,1-2H3;1H

InChI Key

YQXLZEUNZJSJPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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